2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This reaction yields ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which can then be further reacted with various amines to form the corresponding acetamides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The sulfanyl group can be substituted with other nucleophiles such as hydrazine hydrate or aniline to form hydrazinyl or anilino derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Hydrazine Hydrate: Used for substitution reactions to form hydrazinyl derivatives.
Aniline: Used for substitution reactions to form anilino derivatives.
Potassium Carbonate: Commonly used as a base in the initial alkylation step.
Major Products
Hydrazinyl Derivatives: Formed by reacting with hydrazine hydrate.
Anilino Derivatives: Formed by reacting with aniline.
Scientific Research Applications
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anticancer, antiviral, or antimicrobial properties.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. Additionally, the sulfanyl group may facilitate binding to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A precursor in the synthesis of the target compound.
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: A derivative formed through substitution reactions.
2-Anilino-6-methylpyrimidin-4(3H)-one: Another derivative formed through substitution reactions.
Properties
IUPAC Name |
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-8-13(18)17-14(16-10)20-7-6-19-12-5-3-2-4-11(12)9-15/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRJWIOGNLVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.